molecular formula C6H5FO2S2 B2730809 (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride CAS No. 2093304-41-5

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride

Cat. No.: B2730809
CAS No.: 2093304-41-5
M. Wt: 192.22
InChI Key: PIAAYSCPDYWORX-HWKANZROSA-N
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Description

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is an organic compound that features a thiophene ring, a sulfonyl fluoride group, and an ethene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl fluoride: Lacks the ethene linkage but shares the thiophene and sulfonyl fluoride groups.

    (E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-2-(pyridin-2-yl)ethene-1-sulfonyl fluoride: Contains a pyridine ring instead of a thiophene ring

Uniqueness

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is unique due to the combination of its thiophene ring, ethene linkage, and sulfonyl fluoride group. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(E)-2-thiophen-2-ylethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAAYSCPDYWORX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093304-41-5
Record name (1E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
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